molecular formula C8H17NO B13313075 2-Amino-1-propylcyclopentan-1-OL

2-Amino-1-propylcyclopentan-1-OL

Cat. No.: B13313075
M. Wt: 143.23 g/mol
InChI Key: BSBNLELQEUYQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-propylcyclopentan-1-OL: is an organic compound that features a cyclopentane ring substituted with an amino group and a hydroxyl group. This compound is part of the cycloalkanol family, which includes cyclic hydrocarbons with a hydroxyl group attached to one of the carbon atoms in the ring. The presence of both amino and hydroxyl functional groups makes this compound versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-propylcyclopentan-1-OL can be achieved through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the hydrogenation of a cyclopentene derivative in the presence of a metal catalyst like palladium or platinum.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and high-pressure hydrogenation techniques ensures efficient and high-yield production. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-propylcyclopentan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry: 2-Amino-1-propylcyclopentan-1-OL is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. Its derivatives have been studied for their potential pharmacological properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They are explored as candidates for drug development, particularly in the treatment of neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-propylcyclopentan-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, including enzymatic processes. The compound’s effects are mediated through its interaction with cellular receptors and enzymes, modulating various signaling pathways.

Comparison with Similar Compounds

    Cyclopentanol: A cyclopentane ring with a single hydroxyl group.

    2-Amino-2-methyl-1-propanol: A similar compound with an additional methyl group.

    Cyclopentanone: A cyclopentane ring with a ketone group.

Uniqueness: 2-Amino-1-propylcyclopentan-1-OL is unique due to the presence of both an amino and a hydroxyl group on the cyclopentane ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds with only one functional group.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-amino-1-propylcyclopentan-1-ol

InChI

InChI=1S/C8H17NO/c1-2-5-8(10)6-3-4-7(8)9/h7,10H,2-6,9H2,1H3

InChI Key

BSBNLELQEUYQCJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCC1N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.